molecular formula C8H12O3 B6168617 methyl 6-hydroxycyclohex-1-ene-1-carboxylate CAS No. 865780-25-2

methyl 6-hydroxycyclohex-1-ene-1-carboxylate

Cat. No. B6168617
CAS RN: 865780-25-2
M. Wt: 156.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is a chemical compound with the CAS Number: 865780-25-2 . It has a molecular weight of 156.18 . The IUPAC name for this compound is methyl 6-hydroxycyclohex-1-ene-1-carboxylate .


Molecular Structure Analysis

The InChI code for methyl 6-hydroxycyclohex-1-ene-1-carboxylate is 1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4,7,9H,2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Safety and Hazards

The safety information for methyl 6-hydroxycyclohex-1-ene-1-carboxylate indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-hydroxycyclohex-1-ene-1-carboxylate involves the conversion of a cyclohexene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Methanol", "Sodium hydroxide", "Bromine", "Sodium carbonate", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Bromination of cyclohexene to form 6-bromocyclohexene", "Addition of sodium borohydride to 6-bromocyclohexene to form 6-bromocyclohexene-1-ol", "Conversion of 6-bromocyclohexene-1-ol to 6-hydroxycyclohexene-1-carboxylic acid through hydrolysis with sodium hydroxide", "Esterification of 6-hydroxycyclohexene-1-carboxylic acid with methanol and acetic acid to form methyl 6-hydroxycyclohexene-1-carboxylate", "Conversion of methyl 6-hydroxycyclohexene-1-carboxylate to methyl 6-hydroxycyclohex-1-ene-1-carboxylate through dehydration with hydrochloric acid and sodium chloride", "Purification of the product through extraction with ethyl acetate and drying with sodium sulfate and magnesium sulfate" ] }

CAS RN

865780-25-2

Product Name

methyl 6-hydroxycyclohex-1-ene-1-carboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.